H3 Receptor Binding Affinity: Regioisomer Comparison
At the human histamine H3 receptor (H3R) expressed in CHO cells, 3-((1H-imidazol-4-yl)methyl)pyridine exhibits a binding affinity (Ki) of 76 nM, positioning it between the high-affinity 4-pyridinyl analog (immethridine; Ki = 0.85 nM) and the low-affinity 2-pyridinyl analog (Ki = 1,800 nM) [1]. The 4-pyridinyl substitution confers a ~90-fold higher H3R affinity relative to the 3-pyridinyl regioisomer, while the 2-pyridinyl substitution results in a ~24-fold lower affinity compared to the 3-substituted compound. This graded affinity profile highlights the critical role of pyridine substitution geometry in receptor-ligand interactions [2].
Ki 76 nM vs 4-pyridinyl
Ki 0.85 nM 2-pyridinyl
Ki 1,800 nM
| Evidence Dimension | Binding Affinity at Human Histamine H3 Receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 76 nM |
| Comparator Or Baseline | 4-pyridinyl (immethridine): Ki = 0.85 nM; 2-pyridinyl: Ki = 1,800 nM |
| Quantified Difference | 4-pyridinyl is 89.4-fold more potent; 3-pyridinyl is 23.7-fold more potent than 2-pyridinyl |
| Conditions | Displacement of [3H](R)-alpha-methylhistamine from human H3R expressed in CHO cells, measured by liquid scintillation counting |
Why This Matters
Researchers requiring intermediate H3R affinity for SAR studies or tool compound development should procure the 3-pyridinyl isomer, as the 4-pyridinyl isomer may saturate binding sites too quickly and the 2-pyridinyl isomer may be ineffective at relevant concentrations.
- [1] BindingDB. (2011). BDBM50326297: 3-((1H-imidazol-4-yl)methyl)pyridine affinity data for human histamine H3 receptor (Ki = 76 nM). View Source
- [2] BindingDB. (2011). BDBM50326296: 2-((1H-imidazol-4-yl)methyl)pyridine affinity data for human histamine H3 receptor (Ki = 1.80E+3 nM). View Source
